Methyl 6-carbamoylpicolinate
Overview
Description
Methyl 6-carbamoylpicolinate is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 6-carbamoylpicolinate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a picolinate moiety with a carbamoyl group. This structural configuration is crucial for its biological interactions and activity.
Component | Description |
---|---|
Chemical Formula | C₉H₁₁N₃O₃ |
Molecular Weight | 195.20 g/mol |
Functional Groups | Carbamoyl, Ester |
The biological activity of this compound is primarily mediated through its interaction with various biological pathways:
- Inhibition of Kallikrein : Research indicates that this compound acts as an inhibitor of kallikrein, an enzyme involved in inflammatory processes and pain signaling. This inhibition can potentially lead to therapeutic effects in conditions such as hereditary angioedema and other inflammatory disorders .
- Regulation of MAPK Pathways : The compound has been shown to modulate the mitogen-activated protein kinase (MAPK) pathways, which are critical for cell signaling related to stress responses and apoptosis. Specifically, it influences pathways involving ASK1 (apoptosis signal-regulating kinase 1), which plays a role in cellular responses to oxidative stress .
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by mitigating oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Kallikrein Inhibition : A patent study highlighted the effectiveness of this compound as a kallikrein inhibitor, demonstrating significant reductions in inflammatory markers in vitro .
- Neuroprotective Study : Another research effort focused on the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings indicated that treatment with this compound resulted in reduced cell death and preserved cell viability .
- MAPK Pathway Modulation : A comprehensive analysis detailed how this compound affects the ASK1 pathway, suggesting that it may enhance neuronal resilience against stressors by modulating key signaling cascades involved in cell survival .
Properties
IUPAC Name |
methyl 6-carbamoylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-13-8(12)6-4-2-3-5(10-6)7(9)11/h2-4H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIMZVAOBIGDIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676769 | |
Record name | Methyl 6-carbamoylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108129-47-1 | |
Record name | Methyl 6-carbamoylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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